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molecular formula C12H12N2 B3210644 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 107392-72-3

2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No. B3210644
M. Wt: 184.24 g/mol
InChI Key: PPYLPCSLYXBQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07320995B2

Procedure details

Prepare 2-iminopyrrolidine hydrochloride (6.98 g, 57.8 mmol) according to Callahan, et al., J. Med. Chem. 2002, 45, 999-1001) and combine 2-bromoacetophenone (3.8 g, 19.3 mmol) with Na2CO3 (8.2 g, 77.2 mmol) in dry DMF (25 mL) and heat at 80° C. for 18 hours. Then, cool the mixture to room temperature, add water (60 mL), and extract with EtOAc (3×100 mL). Concentrate the combined organic layers in vacuo, dilute the residue with ether (100 mL), and wash with cooled water (3×80 mL). Concentrate the organic layer in vacuo to give a white solid, 3.2 g, 89% yield. MS(ES+): m/z=185.1 (M+H)+
Quantity
6.98 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH:2]=[C:3]1[CH2:7][CH2:6][CH2:5][NH:4]1.Br[CH2:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=O.C([O-])([O-])=O.[Na+].[Na+].O>CN(C=O)C>[C:12]1([C:10]2[N:2]=[C:3]3[CH2:7][CH2:6][CH2:5][N:4]3[CH:9]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
6.98 g
Type
reactant
Smiles
Cl.N=C1NCCC1
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Step Three
Name
Quantity
8.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, cool the mixture to room temperature
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the combined organic layers in vacuo
ADDITION
Type
ADDITION
Details
dilute the residue with ether (100 mL)
WASH
Type
WASH
Details
wash with cooled water (3×80 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the organic layer in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid, 3.2 g, 89% yield

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1N=C2N(C1)CCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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